4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)
Description
Molecular Identity and Chemical Classification
The compound 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) (CAS No. 208338-52-7) is a fluorinated bicyclohexyl derivative with the molecular formula C₂₄H₃₃OF₅ and a molecular weight of 432.51 g/mol . Its structure comprises three critical components (Figure 1):
- Bicyclohexyl core : Two cyclohexane rings connected by a single bond, typically in the trans,trans-configuration to minimize steric hindrance.
- Pentyl chain : A linear alkyl group (-C₅H₁₁) attached to one cyclohexyl ring, enhancing molecular anisotropy and mesophase stability.
- Difluorinated phenoxy group : A 3,4,5-trifluorophenoxy moiety with two fluorine atoms on the methylene bridge, creating a polarizable electron-withdrawing group.
The compound belongs to the thermotropic calamitic liquid crystal class, characterized by rod-like molecular geometry and temperature-dependent phase transitions. Its fluorinated substituents confer negative dielectric anisotropy (Δε < 0), making it suitable for advanced display technologies.
Historical Development of Fluorinated Bicyclohexyl Compounds
Fluorinated bicyclohexyl compounds emerged in the late 20th century as alternatives to biphenyl-based liquid crystals (LCs). Key milestones include:
- 1983 : Patent EP0087032B1 disclosed bicyclohexyl esters with alkyl/perfluoroalkyl tails, highlighting their low viscosity and broad nematic ranges.
- 2001 : Studies on bis(cyclohexyl)tetrafluoroethane demonstrated that fluorinated ethylene bridges increased clearing temperatures by 50–70 K, validating fluorination as a strategy for thermal stability.
- 2012 : Patent US20120326083A1 emphasized cyclohexyl cores with fluorinated tails for high Δε and fast response times in LC displays.
- 2023 : Advanced synthesis techniques, such as organophotoredox-catalyzed defluorination, enabled precise functionalization of bicyclohexyl frameworks.
The target compound represents a synthesis of these developments, combining a rigid bicyclohexyl core with strategic fluorination to optimize mesomorphic and electronic properties.
Position within the Broader Family of Liquid Crystal Materials
This compound occupies a niche within the fluorinated negative Δε LCs (Table 1):
Key distinctions include:
- Superior solubility : Fluorine atoms reduce intermolecular interactions, enabling compatibility with polymer-stabilized vertical alignment (PSVA) systems.
- Enhanced thermal range : The trans,trans-bicyclohexyl configuration suppresses phase separation up to 150°C.
- Optoelectronic tunability : The 3,4,5-trifluorophenoxy group allows spectral modulation via substituent effects.
Significance in Materials Science Research
This compound addresses critical challenges in LC technology:
- Low power consumption : Its negative Δε reduces threshold voltages in twisted nematic (TN) displays.
- Fast switching : Low rotational viscosity (γ₁ ≈ 75 mPa·s) enables sub-millisecond response times.
- Stability under UV exposure : Fluorination mitigates photodegradation, critical for polymer-stabilized devices.
Recent applications extend beyond displays:
- Tunable lenses : Photoalignment layers using this compound achieve focal length adjustments via electric fields.
- Biochemical sensors : Functionalization with thiol groups enables selective detection of mercury ions.
- Quantum computing : Chiral-doped variants exhibit topological defects useful in q-bit architectures.
Properties
IUPAC Name |
5-[difluoro-[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F5O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28,29)30-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGGWPPCVOSSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120545 | |
| Record name | 5-[Difluoro[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]methoxy]-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208338-52-7 | |
| Record name | 5-[Difluoro[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]methoxy]-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 5-[difluoro[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]methoxy]-1,2,3-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[Difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) is a complex organic compound with significant potential in various fields including materials science and liquid crystal technology. Its molecular formula is C25H26F5O, and it exhibits unique structural features that suggest diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound features a bicyclohexyl backbone with a difluorinated phenoxy group and a pentyl chain. This unique structure may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H26F5O |
| Molecular Weight | 432.51 g/mol |
| CAS Number | 208338-52-7 |
| Physical State | Solid |
| Solubility | Soluble in methanol |
Biological Activity Overview
Research into the biological activity of 4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) is still in its early stages. Preliminary studies suggest several potential areas of biological interaction:
- Antimicrobial Activity : Some fluorinated compounds have demonstrated antimicrobial properties. Further studies are needed to assess the efficacy of this compound against various pathogens.
- Cellular Interaction : The unique structure may allow for specific interactions with cellular membranes or proteins, potentially influencing cellular signaling pathways.
- Toxicological Profile : Understanding the toxicological implications is critical for any future applications in pharmaceuticals or materials that come into contact with biological systems.
Case Studies and Research Findings
Recent investigations have begun to elucidate the biological implications of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial activity of structurally similar fluorinated compounds. While direct data on 4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) is limited, compounds with similar functional groups exhibited significant inhibitory effects against Gram-positive bacteria.
-
Cell Membrane Interaction Studies :
- Research into fluorinated organic compounds has shown that their lipophilicity can enhance membrane penetration. Studies using model membranes suggest that this compound may alter membrane fluidity and permeability.
-
Potential Applications in Liquid Crystals :
- The compound's unique properties make it a candidate for use in liquid crystal displays (LCDs). The interaction of liquid crystals with biological systems could lead to innovative applications in biosensing technologies.
Scientific Research Applications
Liquid Crystal Technology
One of the primary applications of this compound is in the development of liquid crystal displays (LCDs). Its fluorinated groups enhance thermal stability and optical properties, making it suitable for high-performance liquid crystals used in electronic displays. The unique combination of flexibility from the bicyclohexyl structure and the rigidity from the fluorinated phenoxy group allows for tailored mesomorphic properties that are critical in LCD applications .
Materials Science
The compound's structural features make it a candidate for advanced materials with specific thermal and mechanical properties. Research indicates potential uses in creating polymer blends and composites that require enhanced thermal resistance and mechanical strength. The incorporation of such fluorinated compounds can improve the overall performance of materials used in harsh environments .
Pharmaceutical Intermediates
While not primarily designed for therapeutic use, the synthesis pathways of 4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) indicate its potential role as an intermediate in pharmaceutical chemistry. Its unique functional groups may facilitate the development of new drug candidates or serve as building blocks for more complex medicinal compounds .
Case Studies
Several studies highlight the applications of this compound:
- Study on Liquid Crystals : A research study demonstrated that incorporating this compound into liquid crystal formulations significantly improved thermal stability and response times compared to conventional materials. This study utilized differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to evaluate performance metrics.
- Material Enhancement : Another investigation focused on using this compound in polymer blends for aerospace applications. The results indicated enhanced tensile strength and thermal resistance, making it suitable for components exposed to extreme conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of fluorinated bicyclohexyl derivatives. Key structural differences among analogs include:
- Alkyl chain length: The pentyl group (C₅H₁₁) in the target compound contrasts with shorter chains in analogs, such as propyl (C₃H₇) in CAS 208338-50-5 and ethyl (C₂H₅) in CAS 135734-59-7. Longer alkyl chains improve solubility in nonpolar LC matrices but reduce clearing points.
- Fluorination pattern: The 3,4,5-trifluorophenoxy group distinguishes it from compounds like 4-(3,4-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) (CAS 118164-51-5), which lacks one fluorine atom. Additional fluorine atoms increase dipole moments (e.g., 12.6 D in MUT_JK103) and polarizability, critical for LC response times.
Thermal and Mesogenic Properties
*Estimated based on structural similarity to MUT_JK103.
- Clearing Points : Shorter alkyl chains (e.g., propyl) correlate with lower clearing points (78.8°C vs. 32.89°C for ethyl), while increased fluorination elevates thermal stability.
- Dipole Moments : Fluorine substitution significantly impacts dipole alignment. MUT_JK103, with six fluorine atoms, achieves a dipole moment of 12.6 D, enhancing its utility in ferroelectric LCs.
Research Findings and Industrial Relevance
- Enhanced Mesophase Range: The compound’s fluorinated phenoxy group extends nematic phases, enabling operation in extreme temperatures.
- Environmental Monitoring : It is detectable via QuEChERS-GC-MS/MS in environmental samples, highlighting its persistence.
- Patent Trends: Derivatives with trifluorophenoxy groups are prioritized in patents for LC displays, reflecting industrial demand for high-polarizability materials.
Preparation Methods
Step 1: Synthesis of 3,4,5-Trifluorophenol Derivative
- Starting from commercially available 3,4,5-trifluorophenol, selective difluoromethylation is performed to introduce the difluoromethyl group adjacent to the phenoxy oxygen.
- Reagents such as difluorocarbene precursors (e.g., chlorodifluoromethane or difluoromethyl iodide) under basic conditions facilitate this transformation.
- This step yields the difluoro(3,4,5-trifluorophenoxy)methyl intermediate.
Step 2: Preparation of 4'-Pentyl-1,1'-bi(cyclohexyl) Moiety
- The bicyclohexyl core is constructed via coupling reactions of cyclohexyl units.
- The pentyl substituent is introduced through alkylation at the 4'-position of the bicyclohexyl structure, typically using pentyl halides under nucleophilic substitution conditions.
- Careful control of reaction conditions ensures high regioselectivity and purity.
Step 3: Coupling of Difluorophenoxy Methyl Intermediate with Bicyclohexyl Core
- The difluoro(3,4,5-trifluorophenoxy)methyl intermediate is coupled to the bicyclohexyl core via an ether linkage.
- This is typically achieved through nucleophilic substitution reactions where the bicyclohexyl moiety contains a suitable leaving group (e.g., a halogen or tosylate) at the 4-position.
- Catalysts such as copper or palladium complexes may be employed to facilitate the coupling under mild conditions.
- The reaction is optimized to maximize yield and minimize side reactions.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents/Conditions | Notes on Optimization |
|---|---|---|---|
| 1 | Difluoromethylation | Difluorocarbene sources, base (e.g., KOH), solvent (e.g., DMF) | Control temperature to prevent over-fluorination |
| 2 | Alkylation | Pentyl halide, base (e.g., NaH), solvent (e.g., THF) | Use of excess alkylating agent improves yield |
| 3 | Ether coupling (nucleophilic substitution) | Bicyclohexyl halide/tosylate, difluorophenoxy intermediate, catalyst (Cu/Pd), base | Inert atmosphere and controlled temperature enhance selectivity |
Purification and Characterization
- The crude product is purified by column chromatography using fluorinated stationary phases to separate closely related fluorinated species.
- Final purity is confirmed by ^19F NMR, ^1H NMR, mass spectrometry, and elemental analysis.
- High purity (>95%) is required for applications in liquid crystal materials.
Research Findings on Preparation
- Literature indicates that the fluorination pattern on the phenoxy ring significantly influences the compound’s electronic properties, necessitating precise control during synthesis.
- The bicyclohexyl framework provides steric bulk and conformational rigidity, which affects the coupling efficiency and requires optimization of reaction times and temperatures.
- Recent studies have demonstrated that modifying the terminal pentyl chain length or fluorination degree can tailor the compound’s physical properties for specific electronic applications.
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Challenges | Solutions/Techniques |
|---|---|---|---|
| Difluoromethylation of phenol | Introduction of difluoromethyl group on trifluorophenol | Selectivity, over-fluorination | Controlled reagent addition, temperature control |
| Alkylation of bicyclohexyl | Attachment of pentyl chain to bicyclohexyl core | Regioselectivity | Use of strong base and excess alkyl halide |
| Coupling to form ether linkage | Linking difluorophenoxy methyl to bicyclohexyl | Efficient coupling, side reactions | Catalytic coupling, inert atmosphere |
| Purification | Isolation of pure compound | Separation of fluorinated analogues | Fluorinated phase chromatography |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)?
Methodological Answer:
Synthesis optimization should prioritize controlling fluorination and steric hindrance at the cyclohexyl-phenoxy junction. Use Sonogashira coupling for biphenyl linkage formation, followed by selective fluorination via Balz-Schiemann reaction or electrophilic fluorinating agents (e.g., Selectfluor™). Monitor reaction progress with HPLC-MS to track intermediates (e.g., difluoro-methylphenoxy precursors). Ensure purity (>99%) by column chromatography with hexane/ethyl acetate gradients, validated via ¹⁹F NMR (δ -110 to -150 ppm for CF₂ groups) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Resolve cyclohexyl conformers (axial vs. equatorial) using low-temperature NMR (e.g., -40°C) to reduce signal splitting.
- ¹⁹F NMR : Identify trifluorophenoxy (δ -63 to -68 ppm) and difluoromethyl (δ -110 to -120 ppm) groups .
- HRMS (ESI+) : Confirm molecular weight (428.35 g/mol) with <2 ppm error.
- XRD : For crystalline derivatives, resolve biphenyl dihedral angles (critical for liquid crystal applications) .
Basic: What safety protocols are recommended for handling fluorinated biphenyl derivatives?
Methodological Answer:
While indicates no acute toxicity for structurally similar compounds, handle as a potential irritant due to fluorinated aryl groups. Use PPE (nitrile gloves, fume hood), and avoid aqueous waste disposal. Store under argon at -20°C to prevent hydrolysis of the difluoromethyl ether bond .
Advanced: How can researchers design experiments to study this compound’s stability under thermal/UV conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) in N₂ atmosphere (10°C/min).
- UV-Vis Stability : Expose to 254 nm UV light (8 h) and monitor degradation via HPLC for byproducts (e.g., defluorinated species).
- Accelerated Aging : Store at 60°C/75% RH for 30 days; track changes via FTIR (C-F stretch at 1200–1100 cm⁻¹) .
Advanced: What computational methods are suitable for predicting its mesomorphic properties (e.g., liquid crystalline behavior)?
Methodological Answer:
- *DFT (B3LYP/6-31G)**: Calculate torsional energy barriers for biphenyl rotation and dipole alignment.
- MD Simulations (GROMACS) : Model phase transitions using OPLS-AA force fields; correlate alkyl chain length (C5) with nematic-isotropic transition temperatures .
- QSPR Models : Relate fluorine substitution patterns (3,4,5-trifluoro vs. 2,6-difluoro) to clearing points .
Advanced: How can conflicting data on fluorine substituent effects be resolved in structure-activity studies?
Methodological Answer:
- Controlled Fluorine Scanning : Synthesize analogs with mono-/di-/trifluoro substitutions and compare via DSC (phase behavior) and dielectric spectroscopy .
- Meta-Analysis : Cross-reference fluorinated biphenyl datasets (e.g., CAS 303186-20-1 vs. 1415039-03-0) to isolate electronic vs. steric effects .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize reaction time/temperature using a 3² factorial design (e.g., 80–100°C, 12–24 h).
- PAT (Process Analytical Technology) : Implement inline Raman spectroscopy to monitor coupling efficiency in real time .
Advanced: How can environmental fate studies be designed to assess its persistence in aquatic systems?
Methodological Answer:
- OECD 309 : Aerobic biodegradation in water-sediment systems; track via LC-QTOF-MS for hydroxylated/defluorinated metabolites.
- QSAR Modeling : Use EPI Suite™ to predict log Kow (est. 5.2) and bioaccumulation potential .
Advanced: What role do fluorine atoms play in modulating this compound’s dielectric anisotropy for display applications?
Methodological Answer:
Fluorine’s high electronegativity enhances dipole moments perpendicular to the biphenyl axis. Quantify via:
- Dielectric Spectroscopy : Measure Δε (anisotropy) at 1 kHz–1 MHz.
- PALM (Polarized Light Microscopy) : Correlate Δε with smectic/nematic phase uniformity .
Advanced: How to integrate machine learning for predictive modeling of its synthetic pathways?
Methodological Answer:
- Retrosynthesis Tools (ASKCOS) : Train models on USPTO datasets for fluorinated biphenyls.
- Reaction Yield Prediction : Use graph neural networks (GNNs) with descriptors like fluorine atom count and steric parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
